氯二碘甲烷

描述

Chlorodiiodomethane is not directly discussed in the provided papers; however, the papers do provide insights into various chloromethanes and their behaviors, which can be tangentially related to chlorodiiodomethane. Chloromethanes, in general, are a group of compounds that contain carbon, chlorine, and other halogens, such as iodine in the case of chlorodiiodomethane. These compounds are known for their roles in industrial applications, atmospheric chemistry, and potential environmental and health impacts .

Synthesis Analysis

Molecular Structure Analysis

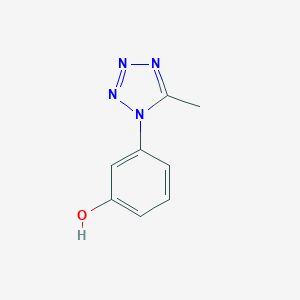

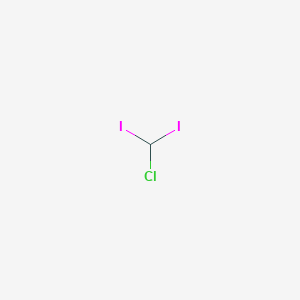

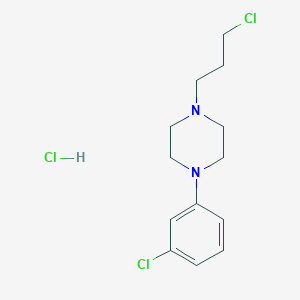

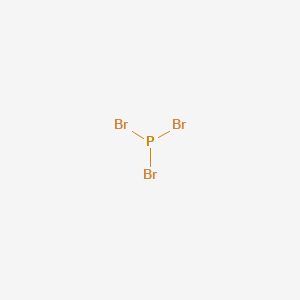

The molecular structure of chlorodiiodomethane would consist of a carbon atom bonded to one chlorine atom and two iodine atoms. The papers provided do not directly analyze the molecular structure of chlorodiiodomethane, but studies on other chloromethanes, such as the X-ray and molecular dynamics study of liquid structure in pure methylchloromethane compounds, provide insights into how halogen atoms affect the molecular structure and physical properties of chloromethanes .

Chemical Reactions Analysis

Chlorodiiodomethane likely participates in various chemical reactions similar to other chloromethanes. For example, chloromethanes can undergo photodegradation in the presence of light and a photocatalyst, such as TiO2, leading to their mineralization to CO2 and HCl . They can also act as methyl donors in biosynthetic processes, as seen in the case of chloromethane acting as a methyl donor in the biosynthesis of veratryl alcohol in lignin-degrading fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorodiiodomethane can be inferred from the general properties of chloromethanes. These compounds typically have different volatilities, solubilities, and reactivities depending on the number and type of halogen atoms present. For instance, chloromethanes are known to be significant in atmospheric chemistry due to their emissions from natural and anthropogenic sources, such as biomass combustion and industrial processes . Their environmental fate, including their atmospheric lifetimes and potential to contribute to ozone depletion and global warming, is also of great interest .

Relevant Case Studies

Several case studies in the provided papers highlight the roles of chloromethanes in various biological and environmental processes. For example, chloromethane emissions have been measured in human breath, suggesting that humans may contribute to atmospheric levels of this compound . Additionally, the distinctive isotopic signature of plant-derived chloromethane has been proposed as a tool for constraining the atmospheric chloromethane budget . The degradation of chloromethanes in the atmosphere and their implications for human health, ozone formation, and global warming impacts are also discussed .

科学研究应用

CHI2Cl\text{CHI}_2\text{Cl}CHI2Cl

, 是一种应用广泛的试剂,用于各种科学研究。以下是CDIM六种独特应用的综合分析,每种应用都在其自己的部分中详细说明。Criegee中间体的合成

CDIM作为氯代Criegee中间体,特别是ClCHOO合成的光解前体 。这些中间体在大气化学中至关重要,因为它们参与臭氧分解反应,导致二次有机气溶胶的形成。CDIM的紫外光解已被广泛研究,以了解和优化这些中间体的生产。

环丙烷化反应

在有机合成中,CDIM用于环丙烷化反应,特别是在Simmons-Smith反应中 。它通常取代二碘甲烷,因为它具有更高的产率和选择性。这种应用在含环丙烷化合物的合成中具有重要意义,这些化合物在医药和农用化学品中很常见。

氨甲基化(曼尼希反应)

CDIM用于曼尼希反应,这是一种氨甲基化过程,涉及醛或酮与胺以及含有活性氢原子的化合物缩合 。这种反应是合成β-氨基羰基化合物的基础,β-氨基羰基化合物是有机合成中的宝贵中间体。

环氧化反应

该试剂也用于环氧化反应,其中烯烃被转化为环氧化合物 。由于环氧化合物具有高反应性和能够进行开环反应,因此它们是合成各种有机化合物和材料的重要中间体。

开环反应

CDIM在开环反应中发挥作用,特别是在亲核试剂存在的情况下 。这些反应对于从环状前体合成开链化合物至关重要,为广泛的功能化分子提供了途径。

加成到末端烯烃

最后,CDIM用于加成到末端烯烃 。这种应用对于烯烃的功能化至关重要,可以使碘和氯原子跨双键引入,这些原子可以在随后的化学转化中进一步利用。

安全和危害

Chlorodiiodomethane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

作用机制

Target of Action

Chlorodiiodomethane, also known as Chloromethyl iodide, is primarily used in organic synthesis . It is a halomethane with the formula CH2ClI . The primary targets of Chlorodiiodomethane are organic compounds that undergo reactions such as cyclopropanation, Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Mode of Action

Chlorodiiodomethane interacts with its targets through various chemical reactions. For instance, in the Simmon-Smith reaction (a type of cyclopropanation), Chlorodiiodomethane often replaces diiodomethane due to its higher yields and selectivity . It also reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions, including cyclopropanation, mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . These reactions are fundamental to various biochemical processes, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of Chlorodiiodomethane’s action would depend on the specific reactions it’s involved in. For instance, in the Simmon-Smith reaction, it can facilitate the formation of cyclopropane rings . In reactions with organolithium compounds, it can lead to the production of chloromethyl lithium .

生化分析

Biochemical Properties

Chlorodiiodomethane has a molecular weight of 302.28 . It is sparingly soluble in chloroform and slightly soluble in methanol

Cellular Effects

Chlorodiiodomethane has been found to induce DNA damage in Chinese hamster ovary (CHO) cells

Molecular Mechanism

属性

IUPAC Name |

chloro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPFDEIVUZVDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213251 | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

638-73-3 | |

| Record name | Chlorodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main health concerns surrounding chlorodiiodomethane found in drinking water?

A1: Chlorodiiodomethane (CDIM) is an iodinated disinfection byproduct (I-DBP) found in drinking water treated with chlorine or chloramine. While often present at lower concentrations than other DBPs, CDIM exhibits higher cytotoxicity and genotoxicity compared to its brominated and chlorinated counterparts [, ]. Genotoxicity refers to its ability to damage DNA, potentially leading to mutations and increasing cancer risk.

Q2: Can cooking with iodized salt and chloraminated water contribute to chlorodiiodomethane exposure?

A3: Yes, recent research reveals an overlooked source of CDIM exposure: cooking with iodized table salt and chloraminated tap water []. During cooking, the iodide in the salt can react with chloramine residuals and organic matter in food, generating I-DBPs, including CDIM. Notably, this formation is significantly reduced when iodized salt is added after cooking.

Q3: How does chlorodiiodomethane's structure influence its toxicity compared to other trihalomethanes?

A4: The presence of iodine in trihalomethanes generally increases their cytotoxicity and genotoxicity compared to their brominated or chlorinated counterparts []. For example, iodoacetic acid is considerably more toxic than its brominated analogue, bromoacetic acid. This difference likely stems from the weaker carbon-iodine bond, making it easier to break and potentially leading to more reactive species within cells.

Q4: Are there reliable analytical methods to detect and quantify chlorodiiodomethane in complex matrices like food?

A5: Accurately measuring CDIM in complex matrices like cooked food can be challenging. A recent study developed a sensitive and reproducible method using gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) after sample cleanup and extraction []. This method successfully quantified CDIM and other I-THMs in pasta cooked with iodized salt and chloraminated water.

Q5: What is the environmental fate of chlorodiiodomethane?

A5: While the provided research focuses on CDIM formation and toxicity, it lacks information on its environmental fate and degradation pathways. Further research is crucial to understand its persistence in the environment, potential for bioaccumulation, and any ecological risks associated with its presence in water sources.

Q6: What are the implications of chlorodiiodomethane's genotoxicity for human health?

A7: CDIM's demonstrated genotoxicity in mammalian cells raises concerns about its potential long-term health effects [, ]. Genotoxic substances can damage DNA, increasing the risk of mutations that may lead to cancer development. Further research, including epidemiological studies, is necessary to determine the actual human health risks associated with chronic, low-level exposure to CDIM in drinking water.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)